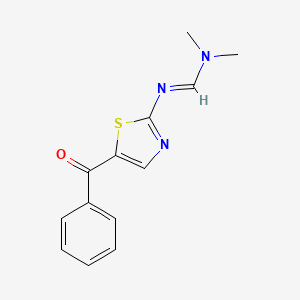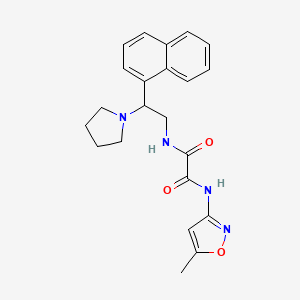![molecular formula C18H16N2O3S2 B2558105 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 683237-63-0](/img/structure/B2558105.png)
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole sulfonamides, which are structurally similar to the compound , has been reported in the literature . The approach starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of “(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide” is characterized by the presence of a benzo[d]thiazol-2(3H)-ylidene group, a cinnamamide group, and a methylsulfonyl group.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related benzothiazole compounds have been synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Scientific Research Applications
Anticancer Properties
Cinnamamide derivatives, like the compound , have been extensively studied for their anticancer properties. The 3-phenyl acrylic acid functionality in cinnamic acids and derivatives like cinnamamides offers reactive sites for chemical modifications. These modifications have been associated with significant antitumor efficacy, attracting considerable attention in medicinal research. Cinnamamide derivatives have been recognized for their potential as traditional and recent synthetic antitumor agents, with a history of clinical use dating back to 1905. The attention towards cinnamoyl derivatives and their antitumor efficacy has significantly increased in the last two decades, highlighting their importance in medicinal chemistry and cancer research (De, Baltas, & Bedos-Belval, 2011).
Role in Medicinal Chemistry
The compound features a benzothiazole derivative, an integral structure in many natural and synthetic bioactive molecules. Benzothiazole derivatives exhibit diverse pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The unique methine center in the thiazole ring positions benzothiazole as a crucial moiety in medicinal chemistry. The various activities associated with benzothiazole derivatives, coupled with their less toxic effects and enhanced activities upon structural modification, make them rapidly evolving and significant compounds in the field (Bhat & Belagali, 2020).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives, closely related to the compound , have been studied as potential antioxidant and anti-inflammatory agents. The literature suggests that benzofused thiazole analogues serve as lead molecules for designing and developing therapeutic agents, with applications in anticancer, anti-inflammatory, antioxidant, and antiviral treatments. The synthesized benzofused thiazole derivatives have shown promising in vitro antioxidant and anti-inflammatory activities, indicating that these compounds could serve as interesting templates for the evaluation of new anti-inflammatory agents and antioxidants. The need for alternative antioxidant and anti-inflammatory agents has directed research towards benzofused thiazole derivatives, highlighting their potential in therapeutic applications (Raut et al., 2020).
Future Directions
The future directions for research on “(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide” and related compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in various fields. The development of new synthetic methods and the discovery of new biological activities could lead to the discovery of new drugs and therapeutic agents .
Properties
IUPAC Name |
(E)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-20-15-10-9-14(25(2,22)23)12-16(15)24-18(20)19-17(21)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b11-8+,19-18? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPPOQYHJPJHDL-DSBZMYGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2558023.png)
![2-(methoxymethyl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2558024.png)



![(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2558031.png)
![1-benzyl-3-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2558032.png)
![N-(cyanomethyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2558034.png)
![1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2558035.png)

![Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate](/img/structure/B2558037.png)
![dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine](/img/structure/B2558041.png)
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2558042.png)

